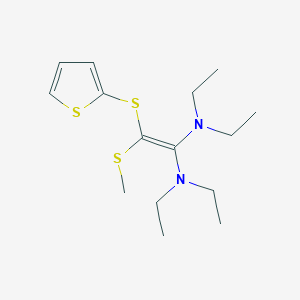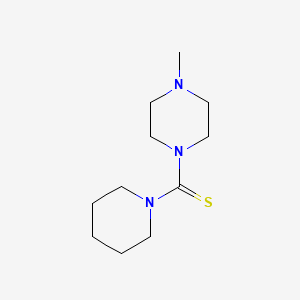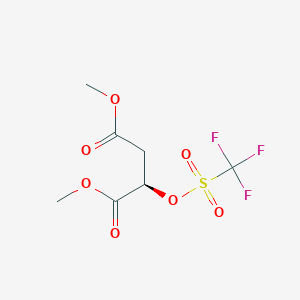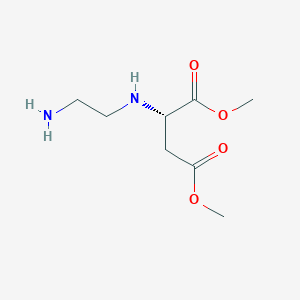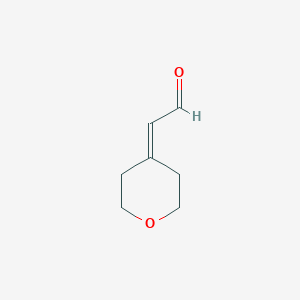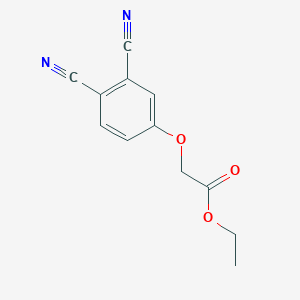
Ethyl (3,4-dicyanophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3,4-dicyanophenoxy)acetate is an organic compound characterized by the presence of an ethyl ester group attached to a phenoxy ring substituted with two cyano groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dicyanophenoxy)acetate typically involves the reaction of 3,4-dicyanophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3,4-dicyanophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted phenoxyacetates.
Hydrolysis: 3,4-dicyanophenol and ethanol.
Reduction: Ethyl (3,4-diaminophenoxy)acetate.
Aplicaciones Científicas De Investigación
Ethyl (3,4-dicyanophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications
Mecanismo De Acción
The mechanism of action of ethyl (3,4-dicyanophenoxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .
Comparación Con Compuestos Similares
Ethyl (3,4-dicyanophenoxy)acetate can be compared with other phenoxyacetate derivatives:
Ethyl (4-cyanophenoxy)acetate: Lacks one cyano group, which may affect its reactivity and biological activity.
Ethyl (3,5-dicyanophenoxy)acetate: Similar structure but with cyano groups at different positions, leading to different chemical and physical properties.
Ethyl (3,4-dihydroxyphenoxy)acetate:
This compound stands out due to the presence of two cyano groups, which impart unique electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
194425-65-5 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dicyanophenoxy)acetate |
InChI |
InChI=1S/C12H10N2O3/c1-2-16-12(15)8-17-11-4-3-9(6-13)10(5-11)7-14/h3-5H,2,8H2,1H3 |
Clave InChI |
ZUNKQZLMIFINMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


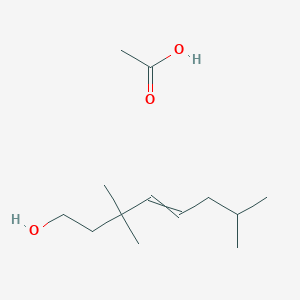

![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
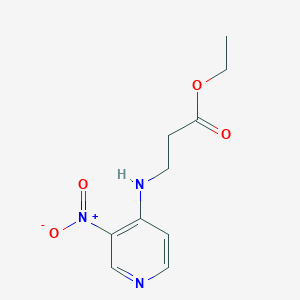
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
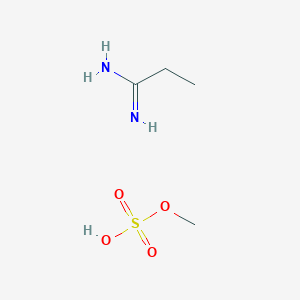

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
